4-[2-[5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoandrographolide is primarily extracted from the aerial parts of Andrographis paniculata. The extraction process involves the use of solvents such as methanol, ethanol, acetone, and pyridine. The compound is then purified through chromatographic techniques .
Industrial Production Methods: Industrial production of neoandrographolide involves large-scale cultivation of Andrographis paniculata, followed by solvent extraction and purification. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Neoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced anti-inflammatory and anti-infective properties .
Scientific Research Applications
Neoandrographolide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive derivatives.
Biology: Studied for its role in modulating immune responses and cellular signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases, infections, and liver disorders.
Industry: Utilized in the formulation of herbal medicines and dietary supplements.
Mechanism of Action
Neoandrographolide exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β by blocking the NF-κB signaling pathway.
Anti-infective: Inhibits the replication of viruses and bacteria by interfering with their entry and gene expression.
Hepatoprotective: Protects liver cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses.
Comparison with Similar Compounds
Andrographolide: Another major bioactive compound from with similar anti-inflammatory and anti-infective properties.
14-Deoxyandrographolide: Known for its immunomodulatory and anti-atherosclerotic effects.
14-Deoxy-11,12-Didehydroandrographolide: Exhibits strong anti-inflammatory and anti-infective activities.
Uniqueness of Neoandrographolide: Neoandrographolide stands out due to its potent hepatoprotective effects and its ability to inhibit nitric oxide production more effectively than andrographolide .
Properties
IUPAC Name |
4-[2-[5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYRQKJYWQXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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